DL-Glutamic acid

描述

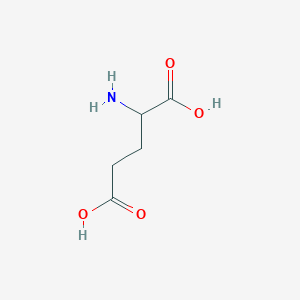

DL-Glutamic acid (C₅H₉NO₄, molecular weight: 147.13 g/mol) is a racemic mixture of D- and L-glutamic acid enantiomers. It is a non-essential amino acid that serves as a fundamental metabolite and neurotransmitter precursor . Unlike its enantiomers, this compound exhibits enhanced stability compared to the α and β polymorphs of L-glutamic acid, making it advantageous in industrial and pharmaceutical applications . Structurally, it contains two carboxylic acid groups and an amino group, enabling diverse interactions in biological systems. This compound crystallizes in anhydrous or monohydrated forms depending on the synthesis method, with distinct thermal profiles (melting points: 184.7–185.4°C for anhydrous forms) .

属性

IUPAC Name |

2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-32-0 | |

| Record name | Poly(γ-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046987 | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-65-2, 56-86-0, 6893-26-1, 25513-46-6 | |

| Record name | Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyglutamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LJO5I15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Esterification of L-Glutamic Acid

L-glutamic acid reacts with methanol in the presence of hydrogen chloride (HCl) to form L-glutamic acid-γ-methyl ester. Typical conditions involve 25°C and 2–5 hours, achieving esterification yields exceeding 90%. For example, 221 g L-glutamic acid, 605 mL methanol, and 49 g HCl yield 238 g ester after 2 hours.

Catalytic Racemization

The ester undergoes racemization in butyric acid with salicylaldehyde as a catalyst at 80–90°C for 6–10 hours. This step equilibrates the enantiomers, producing this compound-γ-methyl ester. In one trial, 320 g ester, 1,000 mL butyric acid, and 20 mL salicylaldehyde at 88°C for 9 hours achieved complete racemization.

Hydrolysis to this compound

Hydrolysis of the racemic ester in 2N hydrochloric acid at 80°C followed by cation-exchange resin purification yields this compound. The patent reports >99.5% chiral purity for resolved D-glutamic acid, suggesting the racemic intermediate is equally pure.

Key Advantages :

-

High yields (85–90% after resolution).

-

Reusable resolving agents (e.g., D-tartrate) reduce costs.

Comparative Analysis of Preparation Methods

化学反应分析

反应类型

谷氨酸会发生各种化学反应,包括:

氧化: 谷氨酸可以被氧化生成 α-酮戊二酸。

还原: 它可以被还原生成谷氨酸。

取代: 谷氨酸的氨基可以被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 酰氯等试剂可用于取代反应。

主要产物

氧化: α-酮戊二酸

还原: 谷氨酸

取代: 根据所用试剂的不同,各种取代衍生物.

科学研究应用

Pharmaceutical Applications

1.1 Neurotransmitter Role

L-Glutamic acid is a key neurotransmitter in the central nervous system, playing a vital role in synaptic transmission and plasticity. It is involved in cognitive functions such as learning and memory. Research has shown that DL-glutamic acid can be used to modulate neurotransmission in various neurological disorders. For instance, studies have indicated that supplementation with L-glutamic acid may help manage conditions like epilepsy by stabilizing neuronal excitability .

1.2 Immune Response Modulation

Recent studies have highlighted the role of poly-γ-DL-glutamic acid (PGA), derived from this compound, in immune evasion by pathogens such as Staphylococcus epidermidis. PGA protects these bacteria from host immune responses, suggesting potential therapeutic targets for treating infections associated with biofilm formation . This highlights the dual role of this compound as both a beneficial compound in human health and a target for antimicrobial strategies.

Food Science Applications

2.1 Flavor Enhancer

This compound is widely recognized as a flavor enhancer, particularly in the form of monosodium glutamate (MSG). It enhances umami flavor in food products, making it a popular additive in culinary applications. Studies have demonstrated that the inclusion of glutamic acid can significantly improve taste perception and overall consumer satisfaction .

2.2 Nutritional Supplementation

In animal nutrition, this compound has been studied for its effects on growth performance and feed efficiency. Research involving poultry indicated that dietary supplementation with L-glutamic acid improved growth rates and feed conversion ratios, while D-glutamic acid showed growth-depressing effects at higher concentrations . This suggests that while L-glutamic acid is beneficial, careful consideration must be given to the use of its D-form.

Biochemical Research Applications

3.1 Enzyme Production

This compound serves as a substrate for various enzymes in biochemical processes. For example, glutamic acid decarboxylase (GAD) can convert glutamic acid into gamma-aminobutyric acid (GABA), an important neurotransmitter with calming effects on the brain. Studies have shown that immobilized GAD can be used effectively in bioreactors for GABA production, showcasing its industrial relevance .

3.2 Structural Studies

Research utilizing terahertz spectroscopy has provided insights into the intermolecular interactions of this compound and its monohydrate forms. These studies are crucial for understanding the physical properties and potential applications in drug formulation .

Case Studies

作用机制

谷氨酸通过激活离子型和代谢型谷氨酸受体来发挥作用。离子型受体包括非 NMDA(AMPA 和海人藻酸)和 NMDA 受体。 游离谷氨酸不能以显著的量穿过血脑屏障;相反,它被转化为 L-谷氨酰胺,大脑利用它来作为燃料和蛋白质合成 .

相似化合物的比较

Structural and Functional Differences

Table 1: Physical and Chemical Properties

This compound vs. Aspartic Acid

Metabolic and Physiological Roles

- Amino Acid Metabolism: Both are involved in the alanine-aspartate-glutamate pathway. In giant pandas, urinary levels of this compound and aspartic acid correlate with mating behavior, though their regulation differs: this compound: Increased in pandas with artificial insemination (AI) success . Aspartic Acid: Decreased in AI groups, suggesting divergent roles in reproductive physiology .

- Crystallization : DL-Aspartic acid and this compound can be resolved via preferential crystallization, but glutamic acid requires chiral surfaces (e.g., SAMs) for efficient resolution .

This compound vs. Poly-γ-Glutamic Acid (PGA)

Structural and Functional Contrasts

- Polymerization: PGA is a γ-linked polymer of D- and/or L-glutamic acid, whereas this compound is a monomeric racemate .

- PGA: Virulence factor in Staphylococcus epidermidis; shields bacteria from antimicrobial peptides and phagocytosis .

Table 3: Comparative Analysis in Pathogenesis

Contradictory Evidence and Contextual Considerations

- Urinary Metabolite Levels: reports decreased this compound in female pandas undergoing AI, while notes increased levels in mixed-gender AI groups. This discrepancy may arise from sex-specific metabolic responses or sampling protocols .

- Crystallization : this compound forms anhydrous crystals on chiral surfaces but hydrates in solution, impacting pharmaceutical formulation strategies .

生物活性

DL-Glutamic acid, a non-essential amino acid, plays a significant role in various biological processes, including neurotransmission, metabolism, and cellular signaling. This article delves into the biological activities of this compound, supported by case studies and research findings.

Overview of this compound

This compound is composed of both D- and L-glutamic acid isomers. It is crucial for protein synthesis and serves as a precursor for neurotransmitters. Additionally, it is involved in the synthesis of other amino acids and metabolic intermediates.

Biological Functions

-

Neurotransmission :

- Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS). It facilitates synaptic transmission and plasticity, essential for learning and memory.

- Mechanism : It binds to glutamate receptors (NMDA, AMPA, and kainate receptors), leading to neuronal depolarization and calcium influx.

-

Metabolism :

- Acts as a key player in the urea cycle and amino acid metabolism.

- Functions as a nitrogen donor in the synthesis of various biomolecules.

- Antioxidant Activity :

Anticancer Potential

Recent studies have explored the potential of glutamic acid derivatives in cancer therapy. For instance:

- A study formulated 123 glutamic acid derivatives, identifying several with cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer .

- Notably, derivative 4Db6 exhibited the highest bioactivity, indicating that modifications to glutamic acid can enhance its therapeutic properties.

Immune Modulation

Poly-gamma-DL-glutamic acid (PGA), a polymer derived from glutamic acid, has shown significant immune-modulating effects:

- Research demonstrated that Staphylococcus epidermidis secretes PGA to evade host immune responses, enhancing its survival during infections .

- PGA protects bacteria from antimicrobial peptides and neutrophil phagocytosis, highlighting its role in microbial pathogenicity.

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。